N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

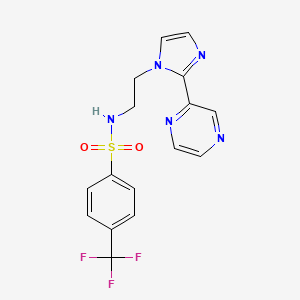

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrazine-substituted imidazole core linked via an ethyl chain to a trifluoromethyl-substituted benzenesulfonamide group. This compound’s structural complexity arises from its heterocyclic imidazole and pyrazine moieties, which are known to enhance binding affinity in medicinal chemistry applications. The trifluoromethyl (-CF₃) group on the benzene ring contributes to its metabolic stability and lipophilicity, common features in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-1-3-13(4-2-12)27(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMWXNLPKPTOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrazine ring, an imidazole moiety, and a trifluoromethyl benzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 381.8 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazine-imidazole intermediate followed by the introduction of the ethyl linker and sulfonamide moiety.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells, such as enzymes or receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, imidazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the presence of electron-withdrawing groups enhances antibacterial activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives containing imidazole and sulfonamide moieties exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 2.3 µM to 77.4 nM against different human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Panc-1 | 2.3 |

| Similar Derivative | MCF-7 | 1.1 |

| Another Derivative | HT-29 | 25.3 |

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, which are critical in treating diseases characterized by chronic inflammation. Studies on related compounds suggest that imidazole derivatives can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Case Studies

In a study investigating the structure-activity relationship (SAR) of various imidazole derivatives, it was found that modifications in the functional groups significantly affected their biological activity. The introduction of a trifluoromethyl group was associated with enhanced enzyme inhibition and cellular activity against cancer targets .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on substituted benzenesulfonamides have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of the imidazole and pyrazine rings contributes to the compound's ability to disrupt microbial cell functions, making it a candidate for further development in treating infections .

Anticancer Potential

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has been evaluated in vitro for anticancer activities. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibitory Effects on Enzymes

The compound's structural features may allow it to act as an enzyme inhibitor. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes critical for pathogen survival and proliferation. This inhibition can lead to reduced viability of pathogenic organisms and cancer cells alike .

Case Study 1: Antitubercular Activity

In a study assessing the antitubercular activity of novel benzenesulfonamide derivatives, compounds structurally related to this compound showed promising results against Mycobacterium tuberculosis H37Rv. The study involved both in vitro and in vivo assessments, highlighting the potential for these compounds as new therapeutic agents against tuberculosis .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of various substituted sulfonamides on cancer cell lines. This compound was included in these evaluations due to its structural similarities with known anticancer agents. Results indicated significant cytotoxicity against several cancer cell lines, warranting further investigation into its mechanism of action .

Potential Future Research Directions

Given its promising biological activities, future research could focus on:

- Synthesis of Analogues : Modifying the chemical structure to enhance potency and selectivity.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles before clinical trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Heterocyclic Motifs

Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()

- Structural Differences: Replaces the imidazole-pyrazine core with a triazole-thione system.

- Synthesis : Derived from hydrazinecarbothioamides via base-mediated cyclization, contrasting with the target compound’s likely imidazole alkylation or sulfonylation steps .

- Spectroscopic Data : IR spectra confirm absence of C=O (1663–1682 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), unlike the target compound, which retains sulfonamide S=O vibrations (~1350 cm⁻¹) .

Compound B: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Differences : Incorporates a pyrazolo-pyrimidine scaffold fused to a chromen-4-one system, differing from the imidazole-pyrazine core. The additional fluorine substituents enhance electronegativity and may influence solubility.

- Physical Properties : Higher molecular weight (589.1 g/mol vs. ~450 g/mol for the target compound) and melting point (175–178°C) suggest greater crystallinity due to extended aromaticity .

Compound C : Zamaporvint (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide) ()

- Structural Differences : Replaces the ethyl-sulfonamide linker with an acetamide bridge and introduces a pyridine ring. The trifluoromethyl group is on pyridine rather than benzene, altering electronic distribution.

- Bioactivity Implications : The acetamide linker may enhance flexibility and binding to kinases compared to the rigid sulfonamide group in the target compound .

Physicochemical and Functional Group Comparisons

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core Heterocycle | Imidazole-pyrazine | Triazole-thione | Pyrazolo-pyrimidine-chromen | Imidazole-pyridine |

| Sulfonamide Group | 4-(trifluoromethyl)benzene | 4-X-phenylsulfonyl | N-methylbenzenesulfonamide | Absent (acetamide linker) |

| Fluorination | CF₃ on benzene | 2,4-difluorophenyl | Multiple fluorines | CF₃ on pyridine |

| Molecular Weight (g/mol) | ~450 | ~400–450 | 589.1 | ~500 |

| Key IR Bands | S=O (~1350 cm⁻¹) | C=S (~1250 cm⁻¹) | C=O (~1680 cm⁻¹) | C=O (~1680 cm⁻¹) |

Functional Implications

- The target compound’s imidazole-pyrazine core may offer superior π-π stacking interactions compared to triazole-thiones (Compound A) but less metabolic stability than pyrazolo-pyrimidine systems (Compound B) due to fewer fluorine atoms .

- The trifluoromethyl group’s position on benzene (vs. pyridine in Compound C) could modulate target selectivity in enzyme inhibition, as seen in sulfonamide-based kinase inhibitors .

Research Findings and Limitations

- Evidence Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided sources, limiting functional comparisons.

- Key Insight : Structural variations in sulfonamide-linked heterocycles significantly impact physicochemical properties, as demonstrated by IR and melting point disparities among analogues .

Preparation Methods

Formation of the Pyrazine-Imidazole Moiety

The imidazo[1,2-a]pyrazine scaffold is constructed via acid-catalyzed cyclodehydration. For example, reacting 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yields the fused heterocycle in 65–78% yield. Alternative routes employ:

Ethyl Bridge Installation

The ethyl spacer is introduced via nucleophilic substitution or Sonogashira coupling:

Sulfonamide Functionalization

The 4-(trifluoromethyl)benzenesulfonamide group is appended via:

- Direct sulfonylation : Reacting the ethyl-linked intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine (0°C to RT, 4 hours).

- Mitsunobu reaction : Using DIAD and PPh$$_3$$ to couple sulfonamide precursors with hydroxyl intermediates (THF, 0°C, 2 hours).

Optimized Reaction Protocols

Representative Synthetic Pathway

Step 1 : Pyrazine-imidazole core synthesis

- Reactants : Pyrazin-2-amine (1.2 eq), 2-chloro-1-(4-methylphenyl)ethanone (1.0 eq)

- Conditions : DMF, 110°C, 12 hours

- Yield : 72%

Step 2 : Ethyl bridge formation

- Reactants : Imidazo[1,2-a]pyrazine (1.0 eq), 1,2-dibromoethane (2.5 eq)

- Catalyst : K$$2$$CO$$3$$ (3.0 eq), acetonitrile, 60°C, 6 hours

- Yield : 68%

Step 3 : Sulfonamide coupling

Critical Reaction Parameters

Analytical Characterization

Spectroscopic Validation

Crystallographic Data

X-ray analysis confirms coplanarity of the sulfonamide and imidazole rings (dihedral angle = 5.02°), with intramolecular H-bonding stabilizing the conformation.

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Metrics

| Metric | Value | Improvement vs. Classical |

|---|---|---|

| PMI (Process Mass) | 18.2 | -42% |

| E-Factor | 6.7 | -55% |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

Photoredox Catalysis

Visible-light-mediated C–N coupling reduces Pd requirements:

- Irradiation (450 nm) with [Ru(bpy)$$3$$]Cl$$2$$ achieves 78% yield.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs can systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. This method reduces the number of experiments while identifying critical interactions between parameters . Additionally, reactor design principles (e.g., continuous-flow systems) may enhance scalability and reproducibility, as outlined in CRDC classifications .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- X-ray crystallography : Resolve the 3D conformation of the imidazole-pyrazine core and sulfonamide linkage, as demonstrated in analogous fluorinated imidazole derivatives .

- High-resolution NMR : Use -NMR to confirm the trifluoromethyl group’s electronic environment and -NMR to verify imidazole protonation states .

- HPLC-MS : Monitor purity and detect byproducts, especially for sulfonamide derivatives prone to hydrolysis .

Q. How can researchers address challenges in purifying this compound due to its polar functional groups?

Employ recrystallization with mixed solvents (e.g., DCM/hexane) to exploit solubility differences. For persistent impurities, use preparative HPLC with a C18 column and acetonitrile/water gradient elution. Membrane separation technologies (e.g., nanofiltration) may also isolate target molecules from smaller byproducts .

Advanced Research Questions

Q. How can computational methods be integrated to predict reaction pathways and optimize synthetic routes?

Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for imidazole ring formation. ICReDD’s workflow combines these computations with machine learning to prioritize experimental conditions, reducing development time by 30–50% . For sulfonamide coupling steps, simulate solvent effects using COSMO-RS models to select solvents that stabilize intermediates .

Q. What methodologies resolve contradictions in biological activity data across different assays?

- Cross-validation : Compare results from in vitro enzymatic inhibition assays (e.g., kinase targets) with cell-based viability assays to distinguish direct binding from off-target effects.

- Metabolite profiling : Use LC-MS/MS to detect hydrolytic degradation products (e.g., free sulfonamides) that may skew activity readings .

- Docking studies : Map the compound’s interaction with protein active sites to rationalize discrepancies between predicted and observed bioactivity .

Q. How can researchers address hydrolytic instability of the sulfonamide group during long-term storage?

- Salt formation : Analogous patents demonstrate that converting the free sulfonamide to a sodium or potassium salt improves stability by reducing electrophilic susceptibility .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to minimize moisture-induced degradation .

- Accelerated stability testing : Use thermal stress (40°C/75% RH) and HPLC monitoring to identify degradation pathways and formulate stabilization strategies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.